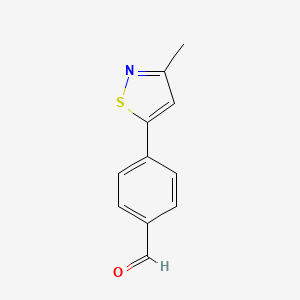

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Description

Properties

IUPAC Name |

4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLOGZKZHHDENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265263 | |

| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401521-93-4 | |

| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3-Methyl-isothiazole Intermediate

The synthesis typically begins with the formation of the 3-methyl-isothiazole ring, which is a crucial heterocyclic scaffold. This is commonly achieved by cyclization reactions involving precursors such as 3-methyl-2-thioamide derivatives under controlled conditions. The cyclization can be facilitated by reagents that promote ring closure, such as sulfur sources and oxidizing agents, often under inert atmospheres to prevent side reactions.

Optimized Industrial Production

Industrial synthesis optimizes parameters such as temperature (commonly 60–80°C), pressure, and catalyst selection to maximize yield and purity. Catalysts may include transition metal complexes or acidic/basic catalysts depending on the step. Purification is generally achieved by recrystallization or chromatographic techniques, ensuring purity above 95%, validated by HPLC and NMR analyses.

Detailed Reaction Mechanisms and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3-methyl-2-thioamide, sulfur source, inert atmosphere, controlled temperature | 3-methyl-isothiazole ring formation | Essential for heterocycle construction |

| 2 | Electrophilic substitution or formylation | Benzaldehyde or formylating agents, catalysts, solvent (e.g., ethanol), 60–80°C | 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde | Para-substitution on benzene ring |

| 3 | Purification | Column chromatography, recrystallization | Pure product (>95% purity) | Confirmed by HPLC, NMR, and MS |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR are used to confirm the structure, with the aldehyde proton appearing around 10 ppm and isothiazole protons between 6.5–8.5 ppm.

- High-Performance Liquid Chromatography (HPLC):

- Used to monitor purity and detect byproducts, typically employing reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS):

- Confirms molecular weight; for example, the compound shows a [M+H]^+ peak at m/z 204.04 corresponding to C11H9NOS+.

Research Insights on Reaction Parameters

- Precise control of temperature, pH, and reaction time is critical for high yield and purity.

- Condensation reactions involving isothiazole derivatives proceed optimally at 60–80°C under inert atmospheres to prevent oxidation.

- Post-synthesis purification via column chromatography or recrystallization is essential for removing impurities.

- The isothiazole ring’s electron-withdrawing sulfur and nitrogen atoms increase electrophilicity at the aldehyde carbon, facilitating nucleophilic additions but requiring careful control to avoid side reactions.

Comparative Notes on Preparation Approaches

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Organic solvents (e.g., ethanol, DMF) | Bio-based solvents like gluconic acid aqueous solution (GAAS) |

| Catalysts | Transition metal catalysts, acids/bases | Catalyst-free or recyclable green catalysts |

| Reaction Conditions | Elevated temperatures, inert atmospheres | Mild temperatures, recyclable solvents |

| Environmental Impact | Potentially toxic solvents and reagents | Reduced toxicity, biodegradable media |

| Purification | Chromatography, recrystallization | Similar methods, but with greener solvents |

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Temperature | 60–80°C | Optimal for condensation and cyclization |

| Solvent | Ethanol, DMF, or bio-based solvents (GAAS) | Influences reaction rate and environmental impact |

| Catalyst | Acidic/basic catalysts or none (green methods) | Affects yield and selectivity |

| Reaction Time | 2–6 hours | Longer times may increase yield but risk side reactions |

| Purity Achieved | >95% (by HPLC) | Required for pharmaceutical/agrochemical use |

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid.

Reduction: 4-(3-Methyl-isothiazol-5-yl)-benzyl alcohol.

Substitution: Products such as 4-(3-Methyl-isothiazol-5-yl)-2-nitrobenzaldehyde or 4-(3-Methyl-isothiazol-5-yl)-2-bromobenzaldehyde.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-methylisothiazole, including 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde, exhibit promising anticancer properties. A study focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide demonstrated significant antiproliferative activity against various cancer cell lines, including human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells. The most active compounds were noted for their selectivity towards cancer cells while exhibiting low toxicity towards normal cells, suggesting potential for development as chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the isothiazole ring can enhance anticancer activity, indicating that 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde could be a lead compound for further development .

Vascular Growth Stimulation

Therapeutic Potential in Ischemic Diseases

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde has been studied for its ability to stimulate vascular growth, which is crucial in the treatment of ischemia-induced pathologies such as myocardial infarction and stroke. The compound's role in promoting angiogenesis can help prevent tissue death in ischemic conditions by facilitating the sprouting of new blood vessels . This property positions it as a potential therapeutic agent for conditions associated with inadequate blood supply.

Material Science

Applications in Coatings and Polymers

In material science, derivatives of isothiazole compounds are often utilized in the formulation of coatings and polymers due to their antimicrobial properties. 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde can be incorporated into polymer matrices to impart antifungal and antibacterial characteristics, making it suitable for use in protective coatings and materials intended for medical applications .

Skin Sensitization Studies

Toxicological Assessments

The compound is also relevant in toxicological studies, particularly regarding skin sensitization. It has been evaluated using alternative testing methods to assess its potential as a skin sensitizer. Such studies are crucial for regulatory compliance and ensuring safety in consumer products that may contain this compound .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets. The isothiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparison of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde with structurally related compounds:

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Key Observations:

- Electronic Effects: The 3-methylisothiazole group in the target compound is more electron-withdrawing than isoxazole or benzothiazole substituents due to sulfur’s higher electronegativity. This enhances the electrophilicity of the aldehyde group, favoring reactions like condensations (e.g., Knoevenagel or Schiff base formation) .

Yield and Reaction Efficiency :

- Isoxazole-containing compounds (e.g., compound 6 in ) are synthesized in ~70% yields , while thiazole derivatives (e.g., compounds 8a–d in ) achieve 80% yields under reflux conditions . The target compound’s synthesis may require optimization to account for the isothiazole ring’s reactivity.

Biological Activity

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

- Chemical Formula : CHNOS

- CAS Number : 1401521-93-4

- Molecular Weight : 189.25 g/mol

The biological activity of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is primarily attributed to its interaction with various biological targets. It is known to exert effects through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related cellular damage.

- Cytotoxic Effects : Research indicates that 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Tyrosinase Inhibition

In a study assessing the tyrosinase inhibitory effects of various compounds, 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde demonstrated significant inhibition with an IC value comparable to that of established inhibitors like kojic acid. This suggests its potential use in treating conditions like melasma and other hyperpigmentation disorders .

Case Study 2: Antioxidant Efficacy

A series of experiments evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, thereby reducing oxidative stress in cellular models.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines revealed that treatment with 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde resulted in dose-dependent cytotoxicity, particularly in melanoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings

Recent research highlights the multifaceted biological activities of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

- Neuroprotective Effects : Emerging studies indicate potential neuroprotective properties, warranting investigation into its role in neurodegenerative conditions.

Q & A

Basic: What are the standard synthetic routes for 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde, and how can their efficiency be validated?

The synthesis typically involves coupling reactions between isothiazole derivatives and benzaldehyde precursors. For example, a multi-step approach may include:

- Step 1 : Formation of the isothiazole ring via cyclization of thioamide intermediates under reflux conditions .

- Step 2 : Introduction of the benzaldehyde moiety via nucleophilic substitution or condensation reactions, using reagents like formaldehyde or aryl isothiocyanates .

- Validation : Reaction progress can be monitored using thin-layer chromatography (TLC) with iodine visualization . Final purity is assessed via column chromatography (e.g., 60% ethyl acetate/hexane eluent) and confirmed by melting point analysis .

Basic: Which spectroscopic techniques are most effective for characterizing 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde?

- 1H NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and isothiazole methyl group (δ ~2.5 ppm). Solvent choice (e.g., DMSO-d6) minimizes signal overlap .

- IR Spectroscopy : Confirms the aldehyde carbonyl stretch (~1700 cm⁻¹) and isothiazole C-N/C-S vibrations (~1250–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve the yield of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde?

- Solvent Selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance solubility of intermediates, as seen in similar benzaldehyde syntheses .

- Catalyst Use : Sodium ethoxide or methylamine can accelerate condensation reactions .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product suppression .

- Yield Tracking : Compare isolated yields (via recrystallization or chromatography) against theoretical values to identify bottlenecks .

Advanced: How should researchers analyze discrepancies between observed spectral data and expected results for this compound?

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2-thiol ).

- Elemental Analysis : Verify %C, %H, %N, and %S to confirm molecular composition .

- Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers or tautomeric forms .

Advanced: What methodologies are used to assess the biological activity of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde, such as antimicrobial effects?

-

Minimum Inhibitory Concentration (MIC) Assays : Dilute the compound in broth media and incubate with bacterial/fungal strains (e.g., E. coli, C. albicans). MIC values (µg/mL) indicate potency .

Example Data Table :Strain MIC (µg/mL) Reference S. aureus 32 P. aeruginosa 64 -

Mechanistic Studies : Evaluate enzyme inhibition (e.g., β-lactamases) via spectrophotometric assays .

Advanced: How can structure-activity relationships (SAR) guide modifications of the benzaldehyde moiety in this compound?

- Electron-Withdrawing Groups : Introduce nitro or cyano substituents to enhance electrophilicity and reactivity with biological targets .

- Heterocyclic Fusion : Replace benzaldehyde with pyridine-3-carbaldehyde to study π-stacking interactions in enzyme binding pockets .

- Bioisosteric Replacement : Substitute the isothiazole ring with isoxazole or thiazole to compare antimicrobial profiles .

Basic: What are the solubility and stability profiles of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde under various experimental conditions?

- Solubility : Sparingly soluble in water; highly soluble in DMSO, ethanol, and DMF . Pre-dissolve in DMSO for biological assays to avoid precipitation.

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.